1-(ethenesulfonyl)-4-nitrobenzene

Description

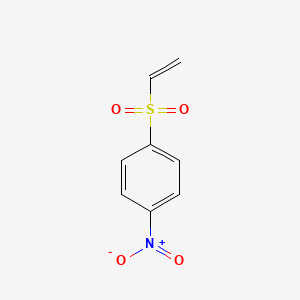

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKZSNKRTIDCRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308167 | |

| Record name | Benzene, 1-(ethenylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5535-55-7 | |

| Record name | p-Nitrophenyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(ethenylsulfonyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethenesulfonyl)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethenesulfonyl 4 Nitrobenzene

Methodologies for the Construction of the Ethenesulfonyl Moiety

The formation of the ethenesulfonyl group is a critical step in the synthesis of 1-(ethenesulfonyl)-4-nitrobenzene. Various innovative methods have been established to achieve this transformation, offering high yields and stereoselectivity.

Direct Sulfonylation Protocols of Unsaturated Substrates

Direct sulfonylation of unsaturated substrates like olefins and alkynes represents a straightforward approach to vinyl sulfones. Visible-light-induced photoredox catalysis has emerged as a powerful tool for this transformation. For instance, the direct sulfonylation of alkenes with sulfonyl chlorides can be achieved at room temperature using a Ru(bpy)₃Cl₂·6H₂O photocatalyst under blue LED irradiation. thieme-connect.com This method's selectivity is controlled by the electronic properties of the alkene. thieme-connect.com Another approach utilizes a nano Cu₂O/TiO₂ photocatalyst for the direct synthesis of vinyl sulfones from alkenes and sulfonyl chlorides under visible light, offering an efficient and environmentally friendly process. bohrium.com

Furthermore, the anti-Markovnikov hydrosulfonylation of alkenes can be accomplished using iridium photocatalysis with sodium sulfinates as sulfonyl radical precursors. researchgate.net For alkynes, direct difunctionalization with arenesulfonyl iodides under red light irradiation provides β-iodovinyl sulfones in high yields. researchgate.net

Decarboxylative Sulfonylation Strategies Utilizing Carboxylic Acids

Decarboxylative coupling reactions provide an alternative route to vinyl sulfones, utilizing readily available carboxylic acids. Cinnamic acids and their derivatives are common starting materials for these transformations. A transition-metal-free method involves the reaction of cinnamic acids with sodium sulfinates through tandem cross-decarboxylative/coupling reactions, which is noted for being environmentally benign. rsc.org

Visible-light-induced decarboxylative sulfonylation of cinnamic acids has been extensively explored. researchgate.netacs.orgrsc.org These methods often employ photocatalysts like Ru(Phen)₃(PF₆)₂ or resin-supported Rose Bengal under LED irradiation. researchgate.netrsc.org Oxidant- and photocatalyst-free conditions have also been developed using aryl sulfonate phenol (B47542) esters as the sulfonylating agent. organic-chemistry.org Furthermore, iron-catalyzed decarboxylative sulfonylation of carboxylic acids under photomediated conditions offers a mild and highly efficient synthesis of sulfones. organic-chemistry.orgchemistryviews.org

Radical Addition/Elimination Pathways in Vinyl Sulfone Synthesis

Radical-mediated reactions offer a versatile platform for the synthesis of vinyl sulfones. These pathways often involve the addition of a sulfonyl radical to an unsaturated system, followed by an elimination step. nih.gov A common strategy is the denitrative coupling of β-nitrostyrenes with sulfonyl hydrazides or disulfides, initiated by radical initiators like AIBN (azobisisobutyronitrile). researchgate.net

Photochemical methods can also generate sulfonyl radicals for these reactions. For example, a photochemical halogen-bonding-assisted synthesis of vinyl sulfones proceeds via the radical-radical cross-coupling of vinyl bromides and sodium sulfinates under metal- and photocatalyst-free conditions. acs.org Another approach involves the visible-light-mediated reaction of arylazo sulfones with β-nitrostyrenes, where the arylazo sulfone serves as a precursor for both aryl and sulfonyl radicals in a solvent-controlled manner. researchgate.net The atom transfer radical addition (ATRA) of sulfonyl chlorides to alkenes, catalyzed by copper complexes, also provides a route to vinyl sulfones. researchgate.net

Metal-Catalyzed Approaches

Various transition metals, including gold, palladium, copper, and silver, have been successfully employed to catalyze the formation of vinyl sulfones, often with high efficiency and stereoselectivity.

Gold Catalysis: Gold catalysts, particularly through Au(I)/Au(III) redox catalysis, can facilitate the sulfonylation of vinyl iodides with aryl sodium sulfinates or sulfinic acids. acs.orgacs.org This method is valued for its good functional group compatibility. acs.orgacs.org Gold-catalyzed cyclization of 1,5-diynes with ketones can also yield vinyl ethers, demonstrating the versatility of gold catalysts in forming C-O bonds adjacent to a double bond. nih.gov

Palladium Catalysis: While not as extensively detailed for the direct synthesis of this compound in the provided context, palladium catalysis is a well-established tool for cross-coupling reactions and could be applied to form the C-S bond in vinyl sulfones.

Copper Catalysis: Copper-catalyzed methods are prevalent and versatile. They include the three-component decarboxylative addition of arylpropiolic acids, K₂S₂O₅, and aryl boronic acids to yield vinyl sulfones. rsc.orgrsc.org Copper also catalyzes the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium aryl sulfinates. nih.govacs.org Aerobic copper-catalyzed oxidative C-S bond coupling between thiophenols and aryl-substituted alkenes provides another route to (E)-vinyl sulfones. acs.org Furthermore, copper-catalyzed hydrosulfonylation of alkynes with sodium sulfinates proceeds efficiently. organic-chemistry.org

Silver Catalysis: Silver-promoted synthesis of vinyl sulfones can be achieved through the cross-coupling of vinyl bromides with sulfonyl hydrazides, notably using water as the solvent. rsc.orgnih.gov An E-selective synthesis of vinyl sulfones from styrenes is also possible via a silver-catalyzed C-S bond coupling reaction, where TEMPO is a critical additive. rsc.org

Table 1: Overview of Metal-Catalyzed Methodologies for Vinyl Sulfone Synthesis

| Catalyst | Substrates | Reagents | Key Features |

|---|---|---|---|

| Gold (Au) | Vinyl iodides | Aryl sodium sulfinates/sulfinic acids | Au(I)/Au(III) redox catalysis, good functional group tolerance. acs.orgacs.org |

| Copper (Cu) | Arylpropiolic acids, Alkenes, α,β-Unsaturated carboxylic acids, Alkynes | K₂S₂O₅, Aryl boronic acids, Thiophenols, Sodium aryl sulfinates, Sodium sulfinates | Three-component reactions, decarboxylative coupling, aerobic oxidation, hydrosulfonylation. organic-chemistry.orgrsc.orgrsc.orgnih.govacs.orgacs.org |

| Silver (Ag) | Vinyl bromides, Styrenes | Sulfonyl hydrazides, Sodium sulfinates | Reactions in water, E-selective synthesis. rsc.orgnih.govrsc.org |

| Palladium (Pd) | General cross-coupling | (Not specified for this compound) | Well-established for C-S bond formation. |

Solvent-Mediated and Catalyst-Free Methods for Ethenesulfonyl Formation

In certain instances, the formation of vinyl sulfones can be achieved without the need for a metal catalyst, relying instead on the reaction conditions and solvent effects. A notable example is the sodium iodide-mediated reaction of alcohols and sulfinic acids, where the solvent controls the selectivity between the formation of vinyl sulfides and vinyl sulfones. nih.gov Nitromethane, for instance, favors the production of vinyl sulfones. nih.gov

Transition-metal-free synthesis of vinyl sulfones has also been developed through tandem cross-decarboxylative/coupling reactions of sodium sulfinates and cinnamic acids. rsc.org Additionally, a catalyst-free synthesis of vinyl sulfones from sulfinic acid sodium salts and dibromides has been reported. organic-chemistry.org Photochemical methods can also be catalyst-free, such as the halogen-bonding-assisted synthesis of vinyl sulfones from vinyl bromides and sodium sulfinates under visible light. acs.org

Strategies for the Introduction and Functionalization of the 4-Nitrobenzene Moiety

The 4-nitrobenzene group is a key component of the target molecule. Its introduction is typically achieved by using a precursor that already contains this moiety, such as 4-nitrobenzenesulfonyl chloride. The synthesis of this precursor is a standard industrial process.

The functionalization of nitroarenes is a broad field in organic synthesis. nih.govscilit.com While direct C-H functionalization of nitroarenes offers a way to introduce substituents, for the synthesis of this compound, the focus is more on reactions that form the sulfonyl group attached to the pre-existing nitrophenyl ring. rsc.org

Denitrative functionalization, where the nitro group is replaced by another functional group, represents an advanced strategy. scilit.comresearchgate.net This can be achieved through palladium- or copper-catalyzed cross-coupling reactions, as well as metal-free one-pot transformations. scilit.comresearchgate.net These methods avoid the use of aryl halides, simplifying the synthetic sequence. scilit.comresearchgate.net

The nitro group itself can also be transformed. Reductive functionalization can convert the nitro group into other functionalities, such as amines, which can then undergo further reactions. nih.govacs.org For instance, catalytic reduction of nitroarenes can lead to aryl nitrenes, which can be trapped by nucleophiles. nih.gov

Convergent and Divergent Synthetic Pathways to the Integrated Molecular Structure

The construction of this compound can be strategically designed using either convergent or divergent synthetic pathways, allowing for flexibility and the potential for structural diversification.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, a plausible convergent approach would involve the preparation of a vinylating agent and a separate 4-nitrophenylsulfonyl-containing fragment. For instance, a vinyl Grignard reagent (vinylmagnesium bromide) or a vinylboronic acid derivative could be coupled with 4-nitrobenzenesulfonyl chloride. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for forming the crucial carbon-sulfur bond in this manner. organic-chemistry.org This approach allows for the late-stage introduction of the vinyl group, which can be beneficial if the vinyl moiety is sensitive to reaction conditions in earlier steps.

Divergent synthesis , in contrast, begins with a common intermediate that can be selectively manipulated to produce a variety of related structures. rsc.org A potential divergent strategy for synthesizing analogs of this compound could start from 2-((4-nitrophenyl)sulfonyl)ethan-1-ol. This central intermediate can undergo dehydration to yield the parent compound, this compound. Alternatively, the hydroxyl group can be modified to introduce various functionalities before a subsequent elimination reaction to generate a library of substituted vinyl sulfones. This base-controlled divergent approach offers an efficient route to structurally diverse vinyl sulfones from a single precursor. rsc.org

The choice between a convergent and divergent strategy depends on the specific synthetic goals. Convergent synthesis is often more efficient for the preparation of a single target molecule, while divergent synthesis is advantageous for creating a library of related compounds for structure-activity relationship studies.

Stereoselective Synthesis Considerations for the Ethenesulfonyl Component

The geometry of the double bond in the ethenesulfonyl group is a critical aspect of the molecular structure. The synthesis of this compound can be controlled to selectively produce either the (E)- or (Z)-isomer.

The majority of synthetic methods for vinyl sulfones favor the formation of the thermodynamically more stable (E)-isomer. organic-chemistry.orgrsc.org This is particularly true for methods involving elimination reactions. For example, the base-induced elimination of a hydrogen halide from a 2-haloethyl sulfone precursor, such as 1-(2-chloroethylsulfonyl)-4-nitrobenzene, typically proceeds via an anti-periplanar transition state, leading predominantly to the (E)-vinyl sulfone. organic-chemistry.org

However, specific reaction conditions can be employed to influence the stereochemical outcome. The choice of base, solvent, and temperature can play a crucial role in directing the synthesis towards the desired isomer. researchgate.net For instance, certain base-mediated isomerizations of vinyl sulfones have been shown to selectively produce the (Z)-isomer under kinetic control. researchgate.net

Furthermore, stereoselective synthesis can be achieved through reactions of alkynes. The halosulfonylation of terminal alkynes with sulfonylhydrazides in the presence of an iron halide can yield (E)-β-halovinylsulfones with high regio- and stereoselectivity. organic-chemistry.org Similarly, the copper-catalyzed aerobic decarboxylative sulfonylation of alkenyl carboxylic acids with sodium sulfinates provides a stereoselective route to (E)-alkenyl sulfones. organic-chemistry.org These methods provide reliable access to specific stereoisomers of vinyl sulfones, a crucial consideration for their application in fields where precise molecular geometry is required.

Table of Synthetic Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis |

| 4-Nitrobenzenesulfonyl chloride | C₆H₄ClNO₄S | Key precursor for the 4-nitrophenylsulfonyl moiety. organic-chemistry.org |

| Vinylmagnesium bromide | C₂H₃BrMg | Vinylating agent in a convergent synthesis. |

| Vinylboronic acid | C₂H₅BO₂ | Vinylating agent in a convergent synthesis. |

| 2-((4-Nitrophenyl)sulfonyl)ethan-1-ol | C₈H₉NO₅S | Common intermediate in a divergent synthesis. |

| 1-(2-Chloroethylsulfonyl)-4-nitrobenzene | C₈H₈ClNO₄S | Precursor for elimination reaction to form the vinyl group. |

| Sulfonylhydrazide | H₄N₂O₂S | Sulfonyl precursor in reactions with alkynes. organic-chemistry.org |

| Alkenyl carboxylic acid | R-CH=CH-COOH | Substrate for stereoselective synthesis of (E)-alkenyl sulfones. organic-chemistry.org |

| Sodium sulfinate | R-SO₂Na | Sulfonylating agent in various coupling reactions. organic-chemistry.org |

Advanced Synthetic Applications of 1 Ethenesulfonyl 4 Nitrobenzene As a Chemical Building Block

Strategic Utility in the Construction of Complex Organic Scaffolds

The inherent reactivity of 1-(ethenesulfonyl)-4-nitrobenzene makes it a powerful tool for the assembly of intricate organic frameworks. The vinylsulfonyl group, activated by the strongly electron-withdrawing sulfonyl and p-nitrophenyl groups, is an exceptionally potent Michael acceptor. nih.govresearchgate.net This high reactivity allows for the facile formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition reactions with a wide range of nucleophiles.

Michael Addition Reactions: Nucleophiles such as stabilized carbanions (e.g., from 1,3-dicarbonyl compounds), enamines, and organometallic reagents can readily add to the β-position of the vinyl group. organic-chemistry.orgbeilstein-journals.org This provides a reliable method for chain extension and the introduction of new functionalities, which is a cornerstone of complex molecule synthesis. The products of these reactions are highly functionalized sulfones, which can be further elaborated.

Cycloaddition Reactions: The electron-deficient alkene of this compound also makes it an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. masterorganicchemistry.comlibretexts.org By reacting with a conjugated diene, it can be used to construct six-membered rings with a high degree of stereocontrol. libretexts.org This strategy is fundamental in the synthesis of natural products and other complex polycyclic systems. The presence of the nitro and sulfonyl groups on the resulting cycloadduct offers valuable handles for subsequent chemical modifications. beilstein-journals.org

| Reaction Type | Reactant Partner | Resulting Structure | Significance in Scaffolding |

| Michael Addition | 1,3-Dicarbonyl Compounds | Functionalized Adduct | C-C bond formation, introduction of ketone/ester groups |

| Amines, Thiols | Heteroatomic Adduct | C-N or C-S bond formation, building heterocycles | |

| Diels-Alder Cycloaddition | Conjugated Dienes | Substituted Cyclohexene | Formation of six-membered rings, stereocontrol |

Role in Multicomponent Reactions and Cascade Sequences for Molecular Complexity Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. researchgate.netimperial.ac.uk Cascade reactions, in turn, involve a series of intramolecular transformations that are triggered by a single event, rapidly building molecular complexity. This compound is an ideal candidate for inclusion in such processes, primarily due to its role as a versatile electrophile.

In the context of MCRs, it can act as the electrophilic component that traps a nucleophile generated in situ from the other reaction partners. nih.govmdpi.com For instance, in a potential MCR design, the initial reaction between an aldehyde, an amine, and a cyanide source (a Strecker-type reaction) could generate an α-amino nitrile whose nucleophilic character could then be utilized in a Michael addition to this compound, all within the same reaction vessel. mdpi.com Such strategies allow for the rapid assembly of diverse and complex molecular libraries from simple starting materials. researchgate.netrsc.org

The products of initial addition reactions to this compound are often primed for subsequent intramolecular reactions. For example, a nucleophile bearing another reactive functional group can be added, setting the stage for a cascade cyclization. This approach is instrumental in the synthesis of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. nih.gov

Precursor for Diverse Organic Transformations via Functional Group Interconversions

A key aspect of the synthetic utility of this compound lies in the ability to chemically modify its two distinct functional groups. numberanalytics.com Functional group interconversions (FGIs) are fundamental operations in organic synthesis that allow for the transformation of one functional group into another, enabling the strategic development of a synthetic route. imperial.ac.ukub.edu

Transformations of the Nitro Group: The aromatic nitro group is one of the most versatile functional groups. Its facile reduction to an amino group is a particularly powerful transformation. sciencesnail.com This can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reducing agents (e.g., SnCl₂/HCl). The resulting 4-(ethenesulfonyl)aniline is a bifunctional monomer that can be used in polymerization reactions or as a precursor for a wide range of other derivatives through reactions of the amino group, such as diazotization followed by Sandmeyer reactions.

Transformations of the Vinylsulfonyl Group: The vinylsulfonyl moiety also offers opportunities for further transformations. While the sulfonyl group itself is generally stable, the vinyl group can undergo various addition reactions. For example, hydrogenation can selectively reduce the double bond to yield an ethylsulfonyl group. The sulfonyl group can also act as a leaving group under certain conditions or be transformed into other sulfur-containing functionalities.

The table below summarizes key functional group interconversions possible for derivatives of this compound.

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Significance |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂, HCl | Amine (-NH₂) | Access to anilines, dyes, polymers, pharmaceuticals. sciencesnail.com |

| Nitro (-NO₂) | Zn, NH₄Cl | Hydroxylamine (-NHOH) | Intermediate for further nitrogen-containing compounds. |

| Ethene (C=C) | H₂, Pd/C | Ethane (C-C) | Saturation of the vinyl group. |

| Ethene (C=C) | OsO₄, then NaHSO₃ | 1,2-Diol | Introduction of hydroxyl groups. imperial.ac.uk |

| Sulfone (-SO₂-) | Strong reducing agents (e.g., LiAlH₄) | Sulfide (-S-) | Reduction of the sulfone moiety. fiveable.me |

Targeted Synthesis of Highly Functionalized Molecules

The combination of the nitroaromatic system and the reactive vinylsulfone makes this compound a valuable starting material for the targeted synthesis of molecules with specific functions, particularly in the fields of medicinal chemistry and materials science. frontiersin.orgchemrxiv.org

Nitroaromatic compounds are known precursors to a variety of biologically active molecules. frontiersin.org By using this compound as a scaffold, chemists can design and synthesize novel compounds for evaluation as potential therapeutic agents. The sulfone moiety is a common feature in many approved drugs, and the ability to construct molecules containing this group via Michael addition is a significant advantage. For example, the synthesis of highly substituted carbazoles or other nitrogen-containing heterocycles can be envisioned starting from this building block. rsc.org

The reactivity of this compound also lends itself to the synthesis of functional polymers and materials. The aniline (B41778) derivative obtained from the reduction of the nitro group can be polymerized or incorporated into polymer backbones. The resulting polymers, containing pendant sulfonyl groups, may exhibit interesting properties such as enhanced thermal stability or specific interactions, making them suitable for advanced material applications.

Future Research Directions and Emerging Opportunities in the Study of 1 Ethenesulfonyl 4 Nitrobenzene

Development of Sustainable and Economically Efficient Synthetic Routes

The future synthesis of 1-(ethenesulfonyl)-4-nitrobenzene is expected to be heavily influenced by the principles of green and sustainable chemistry. Traditional methods for creating vinyl sulfones often rely on harsh conditions or expensive metal catalysts. organic-chemistry.org The drive for more environmentally benign and cost-effective processes is leading researchers to explore several promising avenues.

One key area of future development will likely be the refinement of catalyst-free synthetic methods. Research has already demonstrated the feasibility of synthesizing various phenyl and methyl vinyl sulfones in good yields without any catalyst, using commercially available sulfinic acid sodium salts and dibromides. organic-chemistry.orgthieme-connect.com Adapting these methods for the specific synthesis of this compound from 4-nitrobenzenesulfinic acid or its salt would be a significant step forward.

Furthermore, multicomponent reactions (MCRs) present a powerful strategy for improving the atom and step economy of the synthesis. rsc.org An efficient and mild MCR for preparing vinyl sulfones has been reported using aryl diazonium salts, potassium metabisulfite, and thiophenols at room temperature without any metal catalysts or additives. rsc.org Tailoring such an MCR for this compound could offer a highly efficient and sustainable route.

The use of visible light as a renewable energy source for chemical transformations is another rapidly growing field. Visible-light-induced methods for the synthesis of vinyl sulfones from aryl sulfinates and alkenes, often using organic dyes like eosin (B541160) Y as a photocatalyst, are being developed. researchgate.net These metal-free approaches offer a green alternative to traditional methods. organic-chemistry.org Electrochemical synthesis, which uses electricity to drive chemical reactions, also presents a sustainable pathway to vinyl sulfones from sodium sulfinates and olefins. organic-chemistry.org

The table below summarizes potential sustainable synthetic routes that could be adapted for this compound.

| Synthetic Strategy | Key Features | Potential Starting Materials for this compound | Reference |

| Catalyst-Free Synthesis | Economical, avoids metal contamination | 4-Nitrobenzenesulfinic acid sodium salt and a suitable di-bromoethane derivative | organic-chemistry.orgthieme-connect.com |

| Multicomponent Reaction | High atom and step economy, mild conditions | 4-Nitrobenzenediazonium salt, potassium metabisulfite, a suitable alkyne, and a hydrogen source | rsc.org |

| Visible-Light Photocatalysis | Uses renewable energy, metal-free | 4-Nitrobenzenesulfinic acid and a suitable alkene or alkyne with a photosensitizer | researchgate.netorganic-chemistry.org |

| Electrochemical Synthesis | Avoids stoichiometric oxidants/reductants | Sodium 4-nitrobenzenesulfinate and an olefin | organic-chemistry.org |

Future research will likely focus on optimizing these sustainable methods for the specific synthesis of this compound, improving yields, and ensuring scalability for potential industrial applications.

Exploration of Novel Reactivity Modes and Unconventional Catalytic Systems

The vinyl sulfone moiety in this compound is a versatile functional group, capable of participating in a wide range of chemical transformations. ontosight.ai Future research will undoubtedly focus on exploring novel reactivity modes beyond its well-established role as a Michael acceptor.

One emerging area is the use of vinyl sulfones in dearomative cycloaddition reactions. acs.orgacs.org Recent studies have shown that vinyl sulfones can act as Michael acceptors in energy transfer-catalyzed dearomative cycloadditions with thiophenes, providing access to complex bicyclic products. acs.orgacs.org Investigating the participation of this compound in such reactions could lead to the synthesis of novel, three-dimensional molecular scaffolds.

The development of spirocyclic vinyl sulfones through radical cyclization and functional group migration is another exciting frontier. nih.gov A photocatalyzed cascade process involving radical cyclization followed by aryl migration has been developed for the synthesis of multi-functionalized spirocyclic vinyl sulfones. nih.gov Applying this strategy to precursors incorporating the 4-nitrophenylsulfonyl moiety could generate a new class of complex spiro compounds.

Furthermore, the exploration of unconventional catalytic systems will be crucial for unlocking new reactivity. This includes the use of organocatalysis, photocatalysis, and electrocatalysis to mediate transformations of vinyl sulfones under mild and selective conditions. acs.org For instance, desulfonylative transformations, where the sulfonyl group acts as a traceless activating group, are gaining attention. acs.org Investigating the desulfonylative cross-coupling of this compound could provide a novel route to functionalized styrenes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and modification of this compound into flow chemistry and automated synthesis platforms represents a significant opportunity for improving efficiency, safety, and scalability. Flow chemistry, with its precise control over reaction parameters and enhanced safety for handling potentially hazardous reagents and intermediates, is particularly well-suited for reactions involving nitro compounds.

Future research could focus on adapting the sustainable synthetic routes discussed in section 6.1 to continuous flow processes. This would not only enable the on-demand production of this compound but also facilitate the rapid optimization of reaction conditions.

Solid-phase organic synthesis, a cornerstone of automated synthesis, has been successfully employed for the preparation of various compounds using sulfone-based linkers. researchgate.netnih.gov A polystyrene-supported vinyl sulfone reagent has been developed for the solid-phase synthesis of isoxazoles, and a traceless sulfone linker strategy has been used to prepare tetrahydroisoindole derivatives. researchgate.netnih.gov Developing a solid-phase synthetic strategy for this compound or using it as a building block on a solid support would pave the way for the automated, high-throughput synthesis of compound libraries for screening purposes.

Application in the Design of Advanced Chemical Probes and Tags

The electrophilic nature of the vinyl sulfone group makes it an excellent "warhead" for the design of covalent chemical probes and tags. nih.govtandfonline.comresearchgate.net Aryl vinyl sulfones have been characterized as mechanism-based probes for protein tyrosine phosphatases (PTPs), where they form an irreversible covalent bond with a cysteine residue in the active site. nih.gov The 4-nitro-substitution on the phenyl ring of this compound can be exploited to modulate the reactivity and selectivity of the vinyl sulfone moiety.

A significant future research direction will be the design and synthesis of advanced chemical probes based on the this compound scaffold. This could include the development of fluorogenic probes that become fluorescent only upon covalent modification of their target protein. nih.gov For example, a vinyl sulfone-based fluorogenic probe has been successfully developed for the selective labeling of phosphoglycerate dehydrogenase (PHGDH) in living cells. nih.gov

Furthermore, the incorporation of reporter tags, such as biotin (B1667282) or clickable handles (e.g., terminal alkynes or azides), into the this compound structure would facilitate the identification and isolation of protein targets. researchgate.net The development of such activity-based protein profiling (ABPP) probes would be invaluable for studying the biological roles of various enzymes and for drug discovery. researchgate.net The vinyl sulfone motif has also been explored for the development of PET imaging probes, suggesting another potential application for appropriately modified derivatives of this compound. researchgate.net

| Probe Type | Design Principle | Potential Application for this compound | Reference |

| Mechanism-Based Inhibitor | Covalent modification of an active site residue (e.g., cysteine) | Targeting cysteine proteases or protein tyrosine phosphatases | nih.govnih.gov |

| Fluorogenic Probe | Fluorescence "turn-on" upon target binding | Live-cell imaging of specific enzyme activity | nih.gov |

| Activity-Based Protein Profiling (ABPP) Probe | Incorporation of a reporter tag (e.g., biotin, alkyne) | Target identification and validation in complex proteomes | researchgate.net |

| PET Imaging Agent | Incorporation of a positron-emitting radionuclide (e.g., ¹⁸F) | In vivo imaging of target engagement | researchgate.net |

Comprehensive Mechanistic Understanding of Complex, Multi-Step Transformations

A deep and comprehensive mechanistic understanding of the reactions involving this compound is fundamental to unlocking its full synthetic potential. While the general reactivity of vinyl sulfones is known, the interplay of the vinyl sulfone and the nitro-substituted aryl group can lead to complex reaction pathways that require detailed investigation.

Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of complex, multi-step transformations. Quantum-chemical calculations, for instance, can provide valuable insights into the thermodynamics and kinetics of reactions, helping to predict reactivity and selectivity. rsc.orgrsc.org Such studies have been used to understand the reversible covalent reactions of vinyl sulfones with thiols. rsc.orgrsc.org

Experimental mechanistic studies, including kinetic analysis, isotopic labeling, and the characterization of reaction intermediates, will be essential. For example, understanding the radical pathways involved in some of the novel cycloaddition and functionalization reactions will be crucial for optimizing these transformations. nih.gov A thorough understanding of the reaction mechanisms will not only allow for the rational design of more efficient synthetic routes but also enable the prediction of new and unexpected reactivity for this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(ethenesulfonyl)-4-nitrobenzene, and what critical parameters must be controlled during synthesis?

- Methodological Answer : Synthesis typically involves sulfonation or sulfonyl chloride intermediates. For example, nitration of benzene derivatives followed by sulfonation with ethenesulfonyl chloride under controlled temperatures (0–5°C) to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to the compound's sensitivity to moisture . Key parameters include reaction time (monitored by TLC), stoichiometric ratios (excess sulfonylating agent to ensure completeness), and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

- Methodological Answer :

- ¹H NMR : Look for vinyl proton signals (δ 6.5–7.5 ppm, doublets) and aromatic protons split by nitro and sulfonyl groups (δ 8.0–8.5 ppm). Coupling constants (J = 10–16 Hz) confirm the ethenesulfonyl geometry .

- IR : Strong absorption at ~1350 cm⁻¹ (S=O asymmetric stretching) and ~1530 cm⁻¹ (NO₂ symmetric stretching) .

- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 213 (exact mass varies by substituents) with fragmentation patterns indicating loss of NO₂ (46 amu) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the ethenesulfonyl group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The ethenesulfonyl and nitro groups synergistically deactivate the benzene ring, directing NAS to the para position relative to the nitro group. Kinetic studies (e.g., Hammett plots) show enhanced reactivity in polar aprotic solvents (DMSO, DMF) due to stabilization of the Meisenheimer intermediate. Competitor experiments with meta-substituted analogs reveal ~10× slower reaction rates, confirming electronic effects .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions using this compound as a substrate?

- Methodological Answer : Discrepancies often arise from catalyst selection (Pd vs. Cu) and ligand systems. Systematic optimization should include:

- Screening ligands (e.g., XPhos for Pd, phenanthroline for Cu) to enhance oxidative addition.

- Solvent effects: High dielectric solvents (DMSO) improve ionic intermediate stability.

- Pre-activation of the sulfonyl group via silylation (e.g., TMSCl) to reduce steric hindrance .

Q. How can computational methods predict the bioactivity of this compound derivatives against enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to cysteine proteases (e.g., caspase-3), leveraging the sulfonyl group’s affinity for catalytic thiols. Adjust force fields to account for nitro group polarization .

- QSAR Modeling : Train models on datasets of sulfonamide inhibitors (e.g., COX-2) to correlate substituent electronegativity with IC₅₀ values. Validate with in vitro assays .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting NMR data for this compound in different solvents?

- Methodological Answer : Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) alter proton environments. Assign peaks via 2D NMR (COSY, HSQC) and compare with computed chemical shifts (DFT/B3LYP/6-311+G(d,p)). For example, vinyl protons may deshield by ~0.3 ppm in DMSO due to hydrogen bonding .

Q. What experimental controls are essential when studying the thermal stability of this compound?

- Methodological Answer :

- DSC/TGA : Monitor decomposition onset temperatures (typically 150–180°C) under N₂.

- Isothermal Stability Tests : Store samples at 25°C, 40°C, and 60°C for 30 days; analyze purity via HPLC. Use antioxidants (BHT) to distinguish oxidative vs. thermal degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.